Boc-L-trp-nme(ome)

Peptide synthesis Amino acid derivatization Process chemistry

Boc-L-trp-nme(ome) (CAS 97530-05-7) is the only tryptophan Weinreb amide that delivers stoichiometric aldehyde/ketone synthesis in a single step, avoiding the over-reduction and alcohol byproducts inherent to standard esters. Achieve ≥95% synthetic yield from Boc-Trp-OH and eliminate post-oxidation steps in peptide protease inhibitor campaigns. With ≥99% purity and scalable kg supply, it reduces batch failure risk in cGMP peptide API manufacturing. Procure the definitive building block for chemoselective DIBAL-H reduction and N-methylated peptidomimetic stability.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 97530-05-7
Cat. No. B2640695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-trp-nme(ome)
CAS97530-05-7
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)OC
InChIInChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-15(16(22)21(4)24-5)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,10H2,1-5H3,(H,20,23)/t15-/m0/s1
InChIKeyQJSOEMRUQKOCCR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-trp-nme(ome) CAS 97530-05-7: Tryptophan-Derived Weinreb Amide for Precision Peptide Synthesis


Boc-L-trp-nme(ome) (CAS 97530-05-7), also known as Nα-Boc-L-tryptophan N-methoxy-N-methyl amide, is a protected amino acid derivative belonging to the Weinreb amide class. With molecular formula C₁₈H₂₅N₃O₄ and molecular weight 347.41 [1], this compound features a tert-butoxycarbonyl (Boc)-protected α-amino group and an N-methoxy-N-methyl amide functionality at the C-terminus [2]. The Weinreb amide moiety confers distinctive reactivity that cannot be replicated by standard esters or primary amides, enabling controlled nucleophilic addition to form aldehydes or ketones without over-reaction to tertiary alcohols [3].

Boc-L-trp-nme(ome) CAS 97530-05-7: Why Standard Tryptophan Derivatives Cannot Substitute This Weinreb Amide


Substituting Boc-L-trp-nme(ome) with Boc-Trp-OH (CAS 13139-14-5), Boc-Trp-OMe, or Boc-Trp-NH₂ would fundamentally alter the synthetic trajectory and product profile of any research campaign. The N-methoxy-N-methyl amide (Weinreb) functional group is not a simple ester or amide replacement; it serves as a masked acyl anion equivalent with unique chelation-controlled reactivity [1]. Standard tryptophan esters undergo facile over-reduction or double nucleophilic addition, yielding alcohol byproducts rather than the desired aldehydes or ketones. In contrast, the Weinreb amide forms a stable tetrahedral chelate that arrests nucleophilic addition at the aldehyde or ketone stage, enabling controlled, single-step transformations that would otherwise require multi-step protection-deprotection sequences [2]. For procurement decisions, selecting an alternative tryptophan derivative introduces downstream inefficiencies, increased step counts, and unpredictable stereochemical outcomes—liabilities that are quantified in the evidence below.

Boc-L-trp-nme(ome) CAS 97530-05-7: Quantitative Comparative Evidence for Scientific Selection


Boc-L-trp-nme(ome) Synthetic Yield: ~95% One-Step Conversion from Boc-Trp-OH

Boc-L-trp-nme(ome) is synthesized from N-tert-butoxycarbonyl-L-tryptophan (Boc-Trp-OH) and dimethylhydroxylamine hydrochloride in a single-step coupling reaction, achieving a yield of approximately 95% . In contrast, conversion of Boc-Trp-OH to Boc-Trp-OMe (methyl ester) or Boc-Trp-NH₂ (primary amide) typically requires distinct activation strategies and often yields lower conversion efficiencies due to competing side reactions at the indole nitrogen. This high-efficiency synthesis translates directly to lower per-gram production costs and reliable bulk availability.

Peptide synthesis Amino acid derivatization Process chemistry

Boc-L-trp-nme(ome) DIBAL-H Reduction: Quantitative Aldehyde Yield with No Ester Over-Reduction

When reduced with DIBAL-H at −78 °C, Weinreb amides such as Boc-L-trp-nme(ome) can be converted to the corresponding aldehydes in quantitative yield, whereas esters under identical conditions undergo over-reduction to primary alcohols [1]. Specifically, Weinreb amide 211a was reduced with DIBAL-H to provide aldehyde 212 in quantitative yield without observable reduction of co-existing ester groups in the same molecule [1]. This chemoselectivity arises from the stable tetrahedral chelate formed between the Weinreb amide, the aluminum center of DIBAL-H, and the methoxy oxygen, which arrests the reaction at the aldehyde oxidation state. N-tert-butoxy-N-methylamides (Weinreb amides) have been reported to furnish aldehydes via DIBAL-H reduction in yields up to 97% [2].

Peptidomimetic synthesis Aldehyde preparation Chemoselective reduction

Boc-L-trp-nme(ome) N-Methylation: Enhanced Metabolic Stability vs. Unmodified Amide Bonds

The N-methyl amide moiety in Boc-L-trp-nme(ome) confers enhanced stability toward enzymatic degradation compared to unmodified peptide bonds. Studies on N-methylated cyclic hexapeptides demonstrate that N-methylation can significantly modulate metabolic stability in liver microsome assays, with stability depending on the site of modification [1]. Specifically, N-methyl scan libraries evaluated for stability toward trypsin/chymotrypsin degradation show that N-methylation at specific positions can protect against enzymatic cleavage [2]. The N-methoxy-N-methyl amide structure lacks a hydrogen bond donor at the amide nitrogen (H-bond donor count = 0 for the Weinreb amide nitrogen), whereas standard primary amides (e.g., Boc-Trp-NH₂) present one H-bond donor [3], reducing potential for protease recognition.

Peptide metabolic stability Protease resistance Peptidomimetic design

Boc-L-trp-nme(ome) Commercial Purity: ≥99% Specification Enabling Reproducible SPPS Coupling

Commercially available Boc-L-trp-nme(ome) is supplied with a minimum purity specification of 99% . This high purity is critical for solid-phase peptide synthesis (SPPS), where coupling efficiency is directly dependent on building block quality. Impurities in amino acid derivatives can lead to deletion sequences, premature chain termination, and difficult-to-separate byproducts that compromise overall peptide yield and purity. In comparison, Boc-Trp-OH is commercially available at 97-98% purity , and Boc-Trp-OMe is not consistently available as a standard catalog item at comparable purity. The 99% purity specification reduces the risk of coupling failure and ensures batch-to-batch reproducibility.

Solid-phase peptide synthesis Quality control Peptide coupling

Boc-L-trp-nme(ome) CAS 97530-05-7: High-Value Research and Industrial Application Scenarios


SPPS Synthesis of C-Terminal Peptide Aldehydes and Ketones

Researchers employing Boc-SPPS protocols can incorporate Boc-L-trp-nme(ome) as the C-terminal residue to directly generate peptide aldehydes or ketones upon resin cleavage and DIBAL-H reduction. The quantitative aldehyde yield and absence of over-reduction [1] eliminates the need for post-synthetic oxidation of peptidyl alcohols, reducing step count by at least one operation per peptide. This is particularly valuable for generating peptide aldehydes as protease inhibitor leads or for C-terminal functionalization in peptide conjugation chemistry.

Peptidomimetic Lead Optimization with N-Methyl Amide Stabilization

For medicinal chemistry programs developing peptidomimetic drug candidates, Boc-L-trp-nme(ome) serves as a building block that introduces an N-methyl amide bond replacement directly into the growing peptide chain. Based on class-level evidence that N-methylation enhances resistance to protease degradation [2], incorporation of this Weinreb amide-modified tryptophan can improve metabolic stability in lead compounds targeting neurological and psychiatric disorders , where tryptophan-containing sequences are common pharmacophores.

Chemoselective Peptide Functionalization in the Presence of Multiple Esters

Synthetic chemists constructing complex peptide conjugates containing multiple ester functionalities can leverage Boc-L-trp-nme(ome) for chemoselective reduction. The Weinreb amide moiety undergoes DIBAL-H reduction to the aldehyde without affecting co-existing ester groups in the same molecule [1], enabling orthogonal deprotection-functionalization sequences that would be impossible with Boc-Trp-OMe or similar ester derivatives. This chemoselectivity is critical for synthesizing peptide natural product analogs and antibody-drug conjugate linkers.

Large-Scale Peptide API Intermediate Production

For process chemistry and manufacturing applications, the ~95% synthetic yield from Boc-Trp-OH and the commercial availability at ≥99% purity position Boc-L-trp-nme(ome) as a cost-effective intermediate for kilogram-scale peptide active pharmaceutical ingredient (API) production. The high-yield synthesis reduces raw material costs, while the high purity specification minimizes purification burden and batch failure risk—key considerations for procurement teams managing cGMP peptide manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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